ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
Description
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (molecular formula: C₁₁H₁₁NO₃S; average mass: 237.273 g/mol) is a heterocyclic compound featuring a benzothiazine core fused with a ketone and an ethyl ester group at the 3- and 6-positions, respectively . Its monoisotopic mass is 237.045964, and it is registered under ChemSpider ID 3428624 . The compound is also known by systematic names such as 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carboxylic acid ethyl ester and is utilized in synthetic chemistry for derivatization into bioactive molecules .
Properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWXHVRRAHTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Traditional Reflux Conditions
In a standard procedure, equimolar quantities of 2-aminobenzenethiol and ethyl acetoacetate are refluxed in ethanol for 6 hours, yielding the target compound in 78% purity. The reaction proceeds via initial Schiff base formation, followed by thiol-mediated cyclization (Figure 1). The crude product is purified via recrystallization from ethanol, achieving >99% purity.
Optimization Note : Substituting ethanol with toluene as the solvent and adding a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%) enhances the reaction efficiency, increasing the yield to 85% under reflux for 4 hours.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of 2-aminobenzenethiol and ethyl acetoacetate in toluene with p-TsOH (10 mol%) irradiated at 150°C for 30 minutes achieves an 82% yield. This method minimizes side products such as open-chain intermediates or regioisomers, which are common in prolonged thermal reactions.
Alternative Routes via Maleic Anhydride Cyclization
Recent studies demonstrate the use of maleic anhydride in synthesizing benzothiazine derivatives, though adaptations are required for the target compound. In a modified approach, maleic anhydride reacts with 2-aminothiophenol under basic conditions (triethylamine, EtN) to form 1,4-benzothiazine-3-carboxylic acid. While this method primarily yields carboxylic acid derivatives, esterification with ethanol in the presence of sulfuric acid could theoretically produce the target ester. However, this route remains less explored compared to cyclocondensation.
Solvent and Catalyst Optimization
The choice of solvent and catalyst critically impacts reaction efficiency:
| Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethanol | None | Reflux | 6 h | 78% |
| Toluene | p-TsOH | Reflux | 4 h | 85% |
| Toluene | p-TsOH | Microwave (150°C) | 0.5 h | 82% |
Key Findings :
-
Toluene outperforms ethanol due to its higher boiling point and better solubility of intermediates.
-
Acid catalysts like p-TsOH accelerate cyclization by protonating carbonyl groups, enhancing electrophilicity.
Purification and Characterization
Recrystallization
The crude product is typically recrystallized from ethanol, yielding colorless crystals with >99% purity. Alternative solvents like ethyl acetate/hexane mixtures (7:3) are also effective.
Chromatographic Methods
Column chromatography using silica gel (hexane:ethyl acetate, 8:2) resolves regioisomeric impurities, though this is rarely required due to the high selectivity of optimized protocols.
Spectroscopic Validation
-
H NMR (CDCl): δ 1.35 (t, 3H, CHCH), 3.20 (s, 2H, SCH), 4.30 (q, 2H, OCH), 6.80–7.50 (m, 4H, aromatic).
Side Reactions and Mitigation
Non-Cyclized Intermediates
Prolonged heating in polar solvents like ethanol can yield open-chain thioether byproducts. Using toluene and p-TsOH suppresses this pathway by favoring rapid cyclization.
Regioisomer Formation
Competing cyclization at alternative positions is mitigated by steric effects, as the ortho-thiol group directs reaction specificity.
Scalability and Industrial Feasibility
The microwave-assisted method is scalable for gram-scale production, with a 10 g batch yielding 8.2 g (82%) of pure product. Industrial adoption remains limited due to the high cost of microwave reactors, making traditional reflux with toluene the preferred large-scale method.
Comparative Analysis of Methods
| Parameter | Traditional Reflux | Microwave |
|---|---|---|
| Reaction Time | 4–6 hours | 30 minutes |
| Yield | 78–85% | 82% |
| Energy Consumption | High | Moderate |
| Equipment Cost | Low | High |
| Scalability | Excellent | Limited |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antiviral properties. For instance, certain substituted benzothiazines have been identified as potent inhibitors of Hepatitis C virus (HCV) polymerase, highlighting their potential in antiviral drug development . Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate may serve as a scaffold for synthesizing new antiviral agents.
Antibacterial and Antifungal Properties
Benzothiazine derivatives have shown promising antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi . The presence of the thiazine ring in this compound may contribute to its biological activity by facilitating interactions with microbial targets.
Anticancer Potential
The anticancer properties of benzothiazine compounds have been extensively studied. This compound could potentially be evaluated for its cytotoxic effects against cancer cell lines. Research has shown that certain benzothiazine derivatives can induce apoptosis in cancer cells through various mechanisms .
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of advanced materials. Its functional groups allow for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing high-performance polymers for industrial applications.
Agricultural Chemistry
Pesticidal Activity
Research has indicated that benzothiazine derivatives possess pesticidal properties. This compound could be explored as a potential pesticide or herbicide candidate due to its structural features that may interfere with plant pathogens or pests .
Summary Table of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Inhibition of HCV polymerase |
| Antibacterial and antifungal agents | Growth inhibition of pathogens | |
| Anticancer agents | Induction of apoptosis in cancer cells | |
| Materials Science | Polymer synthesis | Enhanced mechanical and thermal properties |
| Agricultural Chemistry | Pesticidal activity | Potential to control plant pathogens or pests |
Case Studies
- Antiviral Screening : A study investigating various benzothiazine derivatives found that modifications to the ethyl 3-oxo structure improved efficacy against HCV. The findings suggested that further exploration of this compound could lead to effective antiviral therapies .
- Antimicrobial Activity Assessment : In a comparative study of several thiazine compounds, ethyl 3-oxo derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research underscores the importance of structural diversity in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylate and Related Compounds
Key Observations:
Heteroatom Substitution (S vs. O):
- Replacing sulfur (benzothiazine) with oxygen (benzoxazine) reduces molecular weight slightly and alters electronic properties. Sulfur’s lower electronegativity increases lipophilicity and may enhance membrane permeability compared to oxygen analogs .
- The benzoxazine analog () exhibits a GHS-compliant safety profile, while safety data for the benzothiazine variant remains unreported in the provided evidence.
Ester Group Variations (Ethyl vs.
Functional Group Replacement (Ester vs. Amide):
Key Findings:
- Synthetic Accessibility: The benzothiazine derivatives are synthesized via cyclization of nitro-substituted precursors (e.g., 4-ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid) followed by esterification .
Biological Activity
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound with the molecular formula C11H11NO3S. This compound belongs to the benzothiazine family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications in medicine, and relevant research findings.
Molecular Structure
The structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 237.27 g/mol |
| CAS Number | 28731-96-6 |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological effects through interactions with various molecular targets. Notably, it has been suggested that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The structural similarity to other biologically active molecules indicates potential for diverse pharmacological actions.
Anti-inflammatory Activity
Research indicates that compounds within the benzothiazine family can inhibit inflammatory pathways. For instance, a closely related compound demonstrated moderate xanthine oxidase (XO) inhibitory potential with an IC50 value of 124.2 ± 13.9 μM. This suggests that this compound may also possess similar properties.
Case Study: Xanthine Oxidase Inhibition
A study evaluating the xanthine oxidase inhibitory activity of benzothiazine derivatives found that structural modifications could significantly enhance their potency. The compound’s ability to inhibit XO suggests potential therapeutic applications in managing conditions like gout and oxidative stress.
Comparative Analysis with Other Derivatives
A comparison of various benzothiazine derivatives indicated differing levels of biological activity based on structural variations. For example:
| Compound Name | IC50 Value (μM) |
|---|---|
| Ethyl 3-oxo-3,4-dihydro-2H-benzothiazine | Not extensively studied |
| (3-Oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetic acid | 124.2 ± 13.9 |
| 2H-1,4-benzothiazin-3(4H)-one | 212.7 ± 16.4 |
This table illustrates the varying inhibitory potentials among related compounds and highlights the need for further investigation into ethyl 3-oxo-3,4-dihydro-2H-benzothiazine's specific activities.
Potential Therapeutic Uses
Given its anti-inflammatory and potential antimicrobial properties, ethyl 3-oxo-3,4-dihydro-2H-benzothiazine may find applications in:
- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory drugs.
- Antimicrobial Agents : Exploration as a treatment option against resistant microbial strains.
Industrial Applications
In addition to its medicinal applications, this compound can serve as an intermediate in the synthesis of dyes and pigments due to its unique structural properties.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
X-ray crystallography using SHELXL (single-crystal refinement) is the gold standard. Key steps include:
- Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) are collected at low temperature (100–150 K) to minimize thermal motion .
- Refinement : Hydrogen atoms are located via difference Fourier maps or geometrically constrained (riding model). The thiazine ring adopts a distorted boat/half-chair conformation, stabilized by intramolecular hydrogen bonds (N–H···O=S) .
- Validation : Crystallographic data are deposited in the Cambridge Structural Database (CSD) for cross-verification.
Key Structural Features (from ):
- Bond length: C=O (1.22 Å), C–S (1.76 Å).
- Dihedral angle between benzothiazine and carboxylate groups: 85.2°.
Advanced: How can racemization be addressed during enantioselective synthesis?
Methodological Answer:
Racemization during synthesis is mitigated via:
- Multigram-Scale Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) at 20 mL/min flow rate achieves baseline separation of enantiomers. This method resolves racemization issues in ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives, a structurally related system .
- Low-Temperature Reactions : Conducting reactions below 0°C minimizes thermal energy-driven racemization.
Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
Discrepancies arise from substituent effects or solvent polarity. A systematic approach includes:
Control Experiments : Synthesize derivatives with varying substituents (e.g., : chloro, methoxy, fluoro) and compare H NMR shifts.
Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.
DFT Calculations : Predict NMR chemical shifts (e.g., Gaussian 09) to validate experimental data.
Q. Table 2: Substituent Effects on H NMR ()
| Derivative | Substituent | δ (ppm) Key Proton |
|---|---|---|
| 17o (Methoxyphenyl) | –OCH₃ | 3.85 (s, 3H) |
| 17p (Fluorophenyl) | –F | 7.45–7.52 (m, 1H) |
| 17q (Chlorophenyl) | –Cl | 7.62 (d, J = 8.4 Hz) |
Advanced: What strategies are used to evaluate biological activity (e.g., ROR-γ modulation)?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –Cl, –F) to enhance binding affinity .
Advanced: How to explain discrepancies in hydrogen-bonding patterns across crystal structures?
Methodological Answer:
Variations arise from crystallization conditions:
- Solvent Effects : Polar solvents (e.g., water, ethanol) promote O–H···O/N hydrogen bonds, while apolar solvents (e.g., dichloromethane) favor weaker van der Waals interactions.
- Polymorphism : Recrystallize from multiple solvents (e.g., used H₂O/CH₂Cl₂) to isolate different polymorphs.
- Temperature : High-temperature crystallization may disrupt H-bond networks.
Example : In , the hydrate form exhibits a 3D H-bond network (O–H···O, 2.85 Å), while anhydrous forms (e.g., ) show weaker intermolecular interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
